Valerena-4,7(11)-diene

Descripción

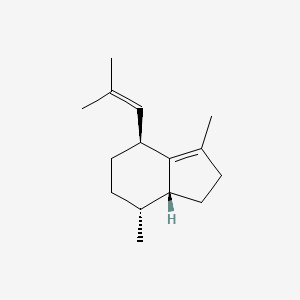

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H24 |

|---|---|

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene |

InChI |

InChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1 |

Clave InChI |

MZZFDMZYIBWOOA-KWCYVHTRSA-N |

SMILES isomérico |

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)C=C(C)C |

SMILES canónico |

CC1CCC(C2=C(CCC12)C)C=C(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Valerena-4,7(11)-diene: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerena-4,7(11)-diene is a bicyclic sesquiterpene hydrocarbon of significant interest in the pharmaceutical and natural products sectors. It is recognized as a key bioactive constituent in several medicinal plants, most notably Valeriana officinalis L. and Nardostachys jatamansi (D.Don) DC. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound, aimed at supporting research and development efforts.

Natural Sources and Distribution

This compound is primarily found in the essential oils extracted from the roots and rhizomes of various plant species. Its distribution and concentration can vary significantly based on the plant's geographical origin, genetic strain, and harvesting time.

Valeriana officinalis L. (Valerian)

Valeriana officinalis, commonly known as valerian, is a perennial flowering plant native to Europe and Asia. The roots and rhizomes of this plant are widely used in traditional medicine for their sedative and anxiolytic properties, with this compound being a significant contributor to these effects.[1][2] The essential oil is typically obtained through steam distillation of the dried roots.[3] The concentration of this compound in the essential oil can be influenced by the specific chemotype of the plant.[4]

Nardostachys jatamansi (D.Don) DC. (Spikenard)

Nardostachys jatamansi, also known as spikenard or jatamansi, is a flowering plant of the Valerianaceae family that grows in the Himalayas. Its rhizomes are the source of a highly aromatic essential oil that has been used in traditional medicine and perfumery for centuries. This compound is a notable component of spikenard oil.

Quantitative Data on this compound Content

The following tables summarize the reported quantitative data for this compound and related compounds in the essential oils of Valeriana officinalis and Nardostachys jatamansi. It is important to note that the chemical composition of essential oils can exhibit considerable variability.

Table 1: Composition of Essential Oil from Valeriana officinalis L. Roots

| Compound | Relative Percentage (%) | Country of Origin | Analytical Method | Reference |

| Valerianol | 12.55 | Iran | GC-MS | [5] |

| (Z)-valerenyl acetate | 12.19 | Iran | GC-MS | [5] |

| Valerenal | 11.27 | Iran | GC-MS | [5] |

| α-kessyl acetate | 11.06 | Iran | GC-MS | [5] |

| Valeranone | 4.11 | Iran | GC-MS | [5] |

| Bornyl acetate | 8.8 - 33.7 | Estonia | GC, GC/MS | [6] |

| Valerenal | tr - 14.7 | Estonia | GC, GC/MS | [6] |

| Valerianol | 0.3 - 16.7 | Estonia | GC, GC/MS | [6] |

| Valeranone | 0.5 - 9.4 | Estonia | GC, GC/MS | [6] |

Note: "tr" indicates trace amounts.

Table 2: Composition of Essential Oil from Nardostachys jatamansi (D.Don) DC. Rhizomes

| Compound | Relative Percentage (%) | Geographical Region | Analytical Method | Reference |

| Jatamansone (Valeranone) | 36.71 | Not Specified | GLC, GC-MS | [7] |

| t-cadinol | 22.67 | Not Specified | GLC, GC-MS | [7] |

| Ledol | 23.82 | Nepal | GC-MS | [1] |

| Sativen | 20.00 | Nepal | GC-MS | [1] |

| β-Gurjunene | 13.82 | Nepal | GC-MS | [1] |

| Valencene | 7.75 | Nepal | GC-MS | [1] |

| Calarene | 20.4 | Haridwar, India | GC, GC-MS | [8] |

| γ-Himachelene | 17.1 | Haridwar, India | GC, GC-MS | [8] |

| Vardiflorene | 12.3 | Haridwar, India | GC, GC-MS | [8] |

| Guaia-6,9-diene | 11.96 | Not Specified | GC-MS | [9] |

| Calarene | 10.44 | Not Specified | GC-MS | [9] |

| Jatamansone | 8.11 | Not Specified | GC-MS | [9] |

| α-Gurjunene | 7.42 | Not Specified | GC-MS | [9] |

| Valencene | 6.46 | Not Specified | GC-MS | [9] |

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis follows the mevalonate (MVA) pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). In Valeriana officinalis, the cyclization of FPP to form the this compound skeleton is catalyzed by a specific sesquiterpene synthase, this compound synthase.[2]

Caption: Biosynthesis of this compound from Acetyl-CoA.

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

This protocol describes a general method for the extraction of essential oil from Valeriana officinalis roots.[3][10][11]

Materials and Equipment:

-

Dried and powdered Valeriana officinalis roots

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and collection vessel)

-

Heating mantle or hot plate

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Ensure the Valeriana officinalis roots are thoroughly dried and coarsely powdered to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place a known quantity of the powdered root material into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its capacity.

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material in the biomass flask, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: Collect the condensate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in the collection vessel.

-

Separation: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the purified essential oil in a sealed, airtight glass vial, protected from light and heat to prevent degradation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the qualitative and quantitative analysis of this compound in an essential oil sample.[5][12]

Materials and Equipment:

-

Essential oil sample

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium carrier gas (high purity)

-

A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Microsyringe

-

Volumetric flasks and pipettes

-

Hexane or other suitable solvent for dilution

-

Reference standard of this compound (if available for quantification)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent like hexane (e.g., 1% v/v).

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and split ratio (e.g., 1:50).

-

Oven Temperature Program: A typical program could be: initial temperature of 60 °C held for 2 minutes, then ramped at 3 °C/min to 240 °C, and held for 5 minutes.

-

Carrier Gas: Set the helium flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C), transfer line temperature (e.g., 280 °C), and mass scan range (e.g., 40-400 amu). The ionization energy is typically 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Start the data acquisition. The compounds will be separated based on their volatility and interaction with the column's stationary phase, and then detected by the mass spectrometer.

-

Compound Identification:

-

Identify this compound by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

-

Confirm the identification by comparing the retention index (RI) with literature values.

-

-

Quantification (Relative): The relative percentage of this compound can be determined by dividing the peak area of the compound by the total peak area of all identified compounds and multiplying by 100.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, analysis, and identification of this compound from a plant source.

Caption: General workflow for this compound analysis.

Conclusion

This compound remains a compound of high interest for its potential therapeutic applications. This guide provides a foundational understanding of its natural occurrence, biosynthesis, and the methodologies required for its extraction and analysis. Further research into the variability of its content in different plant populations and the optimization of extraction and analytical protocols will be crucial for its future development as a pharmaceutical agent.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 4. cdn.techscience.cn [cdn.techscience.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. tsijournals.com [tsijournals.com]

- 8. phcogj.com [phcogj.com]

- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 10. mechotech.in [mechotech.in]

- 11. engineering.iastate.edu [engineering.iastate.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Biosynthesis of Valerena-4,7(11)-diene in Valeriana officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of valerena-4,7(11)-diene, a significant sesquiterpenoid contributor to the anxiolytic and sedative properties of Valeriana officinalis (valerian). This document details the enzymatic conversion of farnesyl pyrophosphate (FPP) to this compound, presenting key quantitative data, comprehensive experimental protocols, and visual representations of the underlying biochemical processes.

Core Biosynthetic Pathway

The synthesis of this compound in Valeriana officinalis is a crucial step in the formation of valerenic acid and its derivatives, compounds of significant pharmacological interest. The central enzyme in this pathway is This compound synthase , also identified as VoTPS2 . This enzyme catalyzes the cyclization of the linear isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP), into the bicyclic sesquiterpene, this compound.[1][2][3][4]

The precursor, FPP, is synthesized through the mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. This pathway originates from acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.

Quantitative Enzyme Kinetics

The kinetic properties of this compound synthase (VoTPS2) have been characterized, providing insight into its efficiency and substrate affinity. These parameters are essential for understanding the metabolic flux through the pathway and for potential bioengineering applications.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source |

| This compound synthase (VoTPS2) | (2E,6E)-Farnesyl pyrophosphate | ~10 | 0.01 | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections detail the methodologies employed in key experiments.

RNA Isolation, cDNA Synthesis, and Gene Cloning

This protocol describes the initial steps to identify and isolate the gene encoding this compound synthase from Valeriana officinalis root tissue, where it is predominantly expressed.[1]

-

RNA Isolation: Total RNA is extracted from fresh or frozen valerian root tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed by spectrophotometry and agarose gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

-

PCR Amplification: The full-length coding sequence of the putative sesquiterpene synthase is amplified from the cDNA library using gene-specific primers designed based on transcriptomic data. A high-fidelity DNA polymerase (e.g., Phusion, NEB) is used to minimize amplification errors.

-

Cloning: The amplified PCR product is gel-purified and cloned into a suitable expression vector (e.g., pET-28a for bacterial expression or a yeast expression vector). The cloned sequence is verified by Sanger sequencing.

Heterologous Expression and Purification of Recombinant VoTPS2

To characterize the enzymatic activity, the cloned gene is expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

-

Transformation: The expression vector containing the VoTPS2 gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)) or a yeast strain.

-

Culture and Induction: Transformed cells are grown in an appropriate medium (e.g., LB for E. coli, YPD for yeast) to a specific optical density. Gene expression is then induced by the addition of an inducing agent (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli).

-

Cell Lysis and Protein Purification: After induction, cells are harvested by centrifugation and lysed by sonication or enzymatic digestion. The recombinant protein, often engineered with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose).

-

Protein Quantification and Verification: The concentration of the purified protein is determined using a protein assay (e.g., Bradford assay). The purity and molecular weight of the recombinant protein are confirmed by SDS-PAGE.

In Vitro Enzyme Assays

These assays are performed to determine the function of the purified recombinant VoTPS2 and to measure its kinetic parameters.

-

Reaction Mixture: The standard assay mixture contains the purified VoTPS2 enzyme, the substrate (2E,6E)-farnesyl pyrophosphate, and a reaction buffer (e.g., Tris-HCl with MgCl₂).

-

Reaction Conditions: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted from the aqueous phase using an organic solvent (e.g., hexane or pentane).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.

In Vivo Product Identification in Engineered Yeast

Expressing VoTPS2 in Saccharomyces cerevisiae allows for the characterization of its product in a cellular environment that endogenously produces the FPP substrate.

-

Yeast Culture: Yeast cells transformed with the VoTPS2 expression vector are cultured in a suitable medium.

-

Metabolite Extraction: The sesquiterpene products are extracted from the yeast culture, often by overlaying the culture with an organic solvent to capture the volatile products.

-

Structural Elucidation: The structure of the produced this compound is confirmed by comparing its GC-MS fragmentation pattern and retention time with an authentic standard. Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizing the Pathway and Processes

To facilitate a clearer understanding of the biosynthesis of this compound and the associated experimental workflows, the following diagrams are provided.

References

- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yeo, Y., Nybo, S.E., Chittiboyina, A.G., Weerasooriya, A.D., Wang, Y., Gongora-Castillo, E., et al. (2013) Functional Identification of Valerena-1,10-Diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis. The Journal of Biological Chemistry, 288, 3163-3173. - References - Scientific Research Publishing [scirp.org]

- 3. cdn.techscience.cn [cdn.techscience.cn]

- 4. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to Valerena-4,7(11)-diene: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerena-4,7(11)-diene is a bicyclic sesquiterpenoid hydrocarbon of significant interest in the fields of pharmacology and natural product chemistry.[1] First identified in Valeriana officinalis, it is a key contributor to the sedative and anxiolytic properties of valerian root extracts.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of this compound. It also delves into its known biological activities and the experimental protocols used for its study, aiming to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a volatile, nonpolar compound with the chemical formula C15H24 and a molecular weight of approximately 204.35 g/mol .[3][4][5] Its structure consists of a fused bicyclic system with two double bonds, one of which is exocyclic.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene | [3][5] |

| Chemical Formula | C15H24 | [3][4][5] |

| Molecular Weight | 204.35 g/mol | [3][4][5] |

| CAS Number | 351222-66-7 | [3][5] |

| InChI | InChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1 | [3] |

| InChIKey | MZZFDMZYIBWOOA-KWCYVHTRSA-N | [3] |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses three chiral centers, and the naturally occurring, active enantiomer has been identified as (4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene.[3][5] The specific spatial arrangement of the substituents at these stereocenters dictates its interaction with biological targets.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides characteristic signals for the 15 carbon atoms in the molecule. The chemical shifts are consistent with the presence of olefinic carbons, aliphatic carbons in the bicyclic ring system, and methyl groups.

Table 2: ¹³C-NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 32.4 |

| C2 | 26.5 |

| C3 | 38.7 |

| C3a | 49.5 |

| C4 | 142.1 |

| C5 | 121.8 |

| C6 | 23.8 |

| C7 | 148.9 |

| C7a | 53.7 |

| C8 | 20.9 |

| C9 | 25.8 |

| C10 | 17.9 |

| C11 | 110.1 |

| C12 | 25.7 |

| C13 | 17.7 |

Note: Data is compiled from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

¹H-NMR Spectroscopy: While detailed ¹H-NMR data can be complex due to overlapping signals, it provides valuable information about the proton environment in the molecule. Key features include signals corresponding to olefinic protons and methyl groups. However, purification of the compound is critical as contaminants can interfere with accurate signal assignment.[6][7]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of this compound in complex mixtures, such as essential oils. The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.

Experimental Protocols

Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The sample is dissolved in a volatile solvent (e.g., hexane).

-

Instrumentation: A GC system coupled to a mass spectrometer is used.

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 40-400 is typical.

-

Chemical Synthesis

A concise, three-step synthesis of this compound from valerenic acid has been reported, achieving a 63% total yield.[8][9] The key steps involve the reduction of the carboxylic acid, bromination of the resulting alcohol, and subsequent reduction of the bromide.[8][9] A detailed, step-by-step protocol from the primary literature should be consulted for replication.

Biological Activity and Signaling Pathways

This compound exhibits significant sedative and anxiolytic effects.[10][11][12] Studies in animal models have shown that inhalation of this compound can ameliorate stress-induced behavioral changes.[10][13]

The mechanism of action is believed to involve the modulation of several key physiological systems:

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis: this compound has been shown to reduce stress-induced increases in serum corticosterone levels, suggesting an interaction with the HPA axis.[10][13]

-

Sympathetic-Adrenomedullary System: The compound also appears to influence the sympathetic nervous system.[13]

-

Neurotransmitter Systems: Research suggests that the sedative and anxiolytic effects may be mediated through interactions with GABAergic and dopaminergic (D2) systems.[10][13] Inhalation of this compound has been observed to reduce stress-induced increases in cerebral serotonin and dopamine levels.[10]

Caption: A diagram illustrating the proposed signaling pathways modulated by this compound.

Conclusion

This compound is a structurally defined sesquiterpenoid with promising pharmacological activities. This guide has provided a detailed overview of its chemical properties, stereochemistry, and analytical characterization. The outlined experimental protocols and the summary of its biological effects and proposed mechanisms of action offer a solid foundation for further research and development. Future studies focusing on detailed structure-activity relationships, elucidation of its precise molecular targets, and the development of robust synthetic and purification protocols will be crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. Concise synthesis of this compound, a highly active sedative, from valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C15H24 | CID 58067884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

Valerena-4,7(11)-diene: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerena-4,7(11)-diene is a bicyclic sesquiterpene hydrocarbon of significant interest in the fields of pharmacology and natural product chemistry.[1] It is a key constituent of the essential oil of Valeriana officinalis, a plant long used in traditional medicine for its sedative and anxiolytic properties.[1] Emerging research has identified this compound as a potent sedative agent, contributing to the therapeutic effects of valerian root extracts.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic profile, synthesis, and biological significance.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C15H24 | [3][4][5][7][8] |

| Molecular Weight | 204.35 g/mol | [3][4][5][7][8] |

| CAS Number | 351222-66-7 | [3][4][5][7] |

| IUPAC Name | (4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-en-1-yl)-2,4,5,6,7,7a-hexahydro-1H-indene | [3][4][5][7] |

| Water Solubility | 0.04863 mg/L at 25 °C (estimated) | [5] |

| XlogP3-AA | 4.60 (estimated) | [5] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full, detailed experimental spectra are often found in supplementary materials of published papers, which were not accessible for this review, the successful characterization of this compound using 13C-NMR has been reported.[1] The chemical shifts obtained from such analyses are crucial for confirming the carbon skeleton and the positions of the double bonds.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification of this compound in complex mixtures like essential oils.[1] The mass spectrum of a compound provides a unique fragmentation pattern that serves as a molecular fingerprint. While a detailed fragmentation analysis is not provided in the reviewed literature, the NIST WebBook provides gas chromatography data for this compound.[3][4]

Synthesis of this compound

Both chemical and enzymatic synthetic routes to this compound have been described, offering pathways for its production for research and potential therapeutic applications.

Chemical Synthesis

A concise, three-step synthesis of this compound from valerenic acid has been reported.[9][10] This chemical synthesis provides a direct method for obtaining the compound for biological testing and structure-activity relationship (SAR) studies.

Experimental Protocol: Concise Synthesis from Valerenic Acid (Summary)

A detailed, step-by-step protocol is not available in the public domain. However, the overall transformation involves the following sequence of reactions[9][10]:

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality of valerenic acid is reduced to a primary alcohol.

-

Bromination of the Alcohol: The resulting alcohol is converted to a bromide.

-

Reduction of the Bromide: The bromide is subsequently reduced to yield this compound.

References

- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 351222-66-7 [thegoodscentscompany.com]

- 6. This compound | C15H24 | CID 58067884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. PubChemLite - this compound (C15H24) [pubchemlite.lcsb.uni.lu]

- 9. Concise synthesis of this compound, a highly active sedative, from valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Valerena-4,7(11)-diene Synthase: A Technical Guide to Gene Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of the Valerena-4,7(11)-diene synthase gene, a key enzyme in the biosynthesis of sedative and anxiolytic compounds found in the medicinal plant Valeriana officinalis. This document details the experimental protocols, quantitative data, and biosynthetic pathways associated with this enzyme, offering a comprehensive resource for researchers in natural product synthesis, enzyme engineering, and drug development.

Introduction

Valeriana officinalis, commonly known as valerian, is a widely used herbal remedy for insomnia and anxiety.[1][2] The therapeutic effects of its root extracts are attributed to a variety of chemical constituents, including the sesquiterpenoid valerenic acid and its precursor, this compound.[1][2] The enzymatic synthesis of this compound is a critical step in the biosynthesis of these medicinally important compounds. This guide focuses on the synthase responsible for this reaction, this compound synthase (EC 4.2.3.139), also referred to as VoTPS2.[3]

The identification of the gene encoding this enzyme was accomplished through a combination of next-generation sequencing of the V. officinalis root transcriptome and subsequent functional characterization in a heterologous host.[1][2] This breakthrough has paved the way for metabolic engineering approaches to produce valerenic acid and related compounds in microbial systems.[2][4]

Gene Identification and Sequence Information

The gene encoding this compound synthase was identified from a transcript library of Valeriana officinalis root.[1][2] Two sesquiterpene synthases, VoTPS1 and VoTPS2, were identified, with VoTPS2 being responsible for the synthesis of this compound.[1][2]

| Gene Name | GenBank Accession No. | Organism | Product |

| VoTPS2 | JQ437840 | Valeriana officinalis | This compound |

Enzyme Kinetics and Characterization

Following the identification of the VoTPS2 gene, the enzyme was expressed heterologously, purified, and subjected to kinetic analysis to determine its catalytic efficiency.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) |

| VoTPS2 | (2E,6E)-farnesyl diphosphate | ~10 | 0.01 |

Table showing the kinetic properties of this compound synthase (VoTPS2). Data sourced from Pyle et al. (2012).[1][5]

Biosynthetic Pathway

This compound is synthesized from (2E,6E)-farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids.[4][6] FPP itself is derived from the mevalonate (MVA) pathway.[2][4][6] The this compound synthase (VoTPS2) catalyzes the cyclization of the linear FPP molecule to form the characteristic bicyclic structure of this compound.[3]

References

- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Known Biological Activities of Valerena-4,7(11)-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerena-4,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found as a major constituent in the essential oils of several medicinal plants, most notably Valeriana officinalis and Nardostachys jatamansi (Spikenard).[1] Traditionally, extracts from these plants have been used for their sedative, anxiolytic, and calming effects. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Sedative and Anxiolytic Activities

The most well-documented biological activity of this compound is its sedative and anxiolytic effect. Inhalation of this volatile compound has been shown to produce significant central nervous system depressant effects.

Quantitative Data

| Activity | Model | Dose/Concentration | Effect | Reference |

| Sedative | Mice (locomotor activity) | 0.06% (inhalation) | Strongest sedative activity observed.[2] | [2] |

| Sedative | Caffeine-treated mice | Not specified | Calmed locomotor activity to normal levels. | |

| Hypnotic | Pentobarbital-treated mice | Not specified | Prolonged continuous sleep time by approximately 2.7 times.[3] | [3] |

| Anti-stress | Restraint-stressed mice | 300 µ g/cage (inhalation) | Suppressed stress-induced excitatory behaviors.[4][5] | [4][5] |

| Anti-stress | Restraint-stressed mice | 300 µ g/cage (inhalation) | Significantly reduced stress-induced increases in blood corticosterone, cerebral serotonin (5-HT), and dopamine (DA) levels.[4][5] | [4][5] |

Experimental Protocols

Locomotor Activity in Mice: The sedative effect of this compound was evaluated by measuring spontaneous locomotor activity in mice.

-

Animal Model: Male mice are commonly used.

-

Administration: this compound, diluted in a suitable solvent (e.g., triethyl citrate), is administered via inhalation in a designated chamber.

-

Apparatus: A locomotor activity cage equipped with infrared beams is used to automatically record the movements of the mice.

-

Procedure:

-

Mice are individually placed in the activity cages.

-

After an acclimatization period, the test compound or vehicle is introduced into the cage's atmosphere.

-

Locomotor activity is recorded for a defined period.

-

For caffeine-induced hyperactivity, caffeine is administered intraperitoneally before exposure to the test compound.

-

-

Data Analysis: The total number of beam interruptions or distance traveled is recorded and compared between the treated and control groups.

Pentobarbital-Induced Sleep Test: This test assesses the hypnotic effect of a compound by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital.

-

Animal Model: Male mice.

-

Administration: this compound is administered via inhalation.

-

Procedure:

-

A sub-hypnotic dose of pentobarbital is administered intraperitoneally.

-

Immediately after, the mice are exposed to the test compound or vehicle.

-

The duration of the loss of the righting reflex (i.e., the time until the mouse can right itself when placed on its back) is measured as the sleeping time.

-

-

Data Analysis: The sleeping time of the treated group is compared to that of the control group.

Mechanism of Action

The sedative and anti-stress effects of this compound are believed to be mediated through its interaction with the central nervous system. Studies suggest that it may modulate the hypothalamic-pituitary-adrenal (HPA) axis and interact with neurotransmitter systems. Specifically, it has been proposed to have GABAergic and D2 antagonist activities .[4] The reduction of stress-induced increases in corticosterone, serotonin, and dopamine further supports its role in modulating the stress response.[4]

Caption: Proposed modulation of the HPA axis by this compound.

Antioxidant Activity

While not as extensively studied as its sedative properties, there is some evidence to suggest that this compound possesses antioxidant activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

-

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[6]

-

Reagents:

-

DPPH solution in methanol or ethanol.

-

Test compound (this compound) dissolved in a suitable solvent.

-

Standard antioxidant (e.g., ascorbic acid, Trolox).

-

-

Procedure:

-

A solution of the test compound at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[7][8]

Caption: General workflow of the DPPH antioxidant assay.

Anticancer, Anti-inflammatory, and Antimicrobial Activities

Currently, there is a lack of specific, peer-reviewed studies with quantitative data (e.g., IC50 or MIC values) directly investigating the anticancer, anti-inflammatory, and antimicrobial activities of isolated this compound. While extracts of plants containing this compound have shown some of these activities, the specific contribution of this compound remains to be elucidated. Future research is warranted in these areas to explore the full therapeutic potential of this natural compound.

Conclusion

This compound is a promising natural compound with well-established sedative and anxiolytic properties. Its mechanism of action appears to involve the modulation of the HPA axis and key neurotransmitter systems. While its antioxidant potential is suggested, further research is required to quantify this activity and to investigate other potential biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols provided in this guide can serve as a foundation for future studies aimed at further characterizing the pharmacological profile of this compound and exploring its potential for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Valerena-4,7(11)-diene: A Technical Guide to its Discovery and Isolation from Nardostachys chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys chinensis, a perennial herb native to the Himalayan region, has a long-standing history in traditional medicine for its sedative and tranquilizing properties. Modern phytochemical investigations have sought to identify the specific bioactive constituents responsible for these effects. This technical guide focuses on a key sesquiterpenoid, Valerena-4,7(11)-diene, detailing its discovery, isolation from Nardostachys chinensis, and the current understanding of its mechanism of action. This document provides in-depth experimental protocols, quantitative data, and visual representations of associated pathways to support further research and drug development endeavors.

Discovery and Physicochemical Properties

This compound is a volatile sesquiterpenoid that has been identified as a significant contributor to the sedative effects of Nardostachys chinensis root extracts. Its discovery has been a focal point in understanding the therapeutic potential of this plant.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| CAS Number | 351222-66-7 |

| Class | Sesquiterpenoid |

Experimental Protocols

The following protocols provide a comprehensive overview of the methodologies for the extraction, isolation, and structural elucidation of this compound from the roots and rhizomes of Nardostachys chinensis.

Plant Material and Extraction

-

Plant Material: The air-dried and powdered roots and rhizomes of Nardostachys chinensis are used as the starting material.

-

Extraction Solvent: 95% Ethanol is a commonly used solvent for the initial extraction.

-

Procedure:

-

The powdered plant material is subjected to extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Isolation of this compound

The crude extract, a complex mixture of phytochemicals, is subjected to a series of chromatographic separations to isolate this compound.

-

Initial Fractionation (Column Chromatography):

-

The crude ethanol extract is suspended in water and partitioned successively with petroleum ether.

-

The petroleum ether fraction, which is enriched with non-polar compounds like sesquiterpenoids, is concentrated.

-

This fraction is then subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Fine Purification (Preparative HPLC):

-

Fractions containing compounds with similar TLC profiles to that expected for this compound are pooled and concentrated.

-

Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

A mobile phase consisting of a mixture of acetonitrile and water is typically used for elution.

-

The Biosynthetic Crossroads: A Technical Guide to Valerena-4,7(11)-diene and its Conversion to Valerenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical relationship between valerena-4,7(11)-diene and the pharmaceutically significant compound, valerenic acid. It details the enzymatic synthesis of this compound and its subsequent multi-step oxidation to valerenic acid, a key bioactive component of the medicinal plant Valeriana officinalis. This document outlines the key enzymes involved, their kinetic properties, and the underlying biosynthetic pathway. Furthermore, it presents detailed experimental methodologies for the analysis and production of these compounds, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction

Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for its sedative and anxiolytic properties. Modern research has identified valerenic acid as one of the primary active constituents responsible for these effects. Understanding the biosynthesis of valerenic acid is crucial for optimizing its production through metabolic engineering and ensuring consistent quality in herbal preparations. This guide focuses on the pivotal relationship between this compound, a key sesquiterpene intermediate, and its enzymatic conversion to valerenic acid.

The Biosynthetic Pathway: From FPP to Valerenic Acid

The biosynthesis of valerenic acid originates from the general isoprenoid pathway, starting with farnesyl diphosphate (FPP). The process can be broadly divided into two major stages: the cyclization of FPP to form the backbone of this compound, and the subsequent oxidative modifications to yield valerenic acid.

Synthesis of this compound

The formation of this compound is catalyzed by the enzyme This compound synthase (VoTPS2) .[1] This enzyme facilitates the cyclization of the linear FPP molecule into the characteristic bicyclic structure of this compound.[1]

Oxidation of this compound to Valerenic Acid

The conversion of this compound to valerenic acid is a multi-step process involving a series of oxidation reactions. This cascade is primarily mediated by a cytochrome P450 monooxygenase, VoCYP71DJ1 , in conjunction with an alcohol dehydrogenase and an aldehyde dehydrogenase .[2] While the exact intermediates have not been fully elucidated in all literature, the proposed pathway involves the sequential oxidation of a methyl group on the isobutenyl side chain of this compound to a carboxylic acid.

The overall biosynthetic pathway can be visualized as follows:

Biosynthetic pathway of valerenic acid from FPP.

Quantitative Data

The following tables summarize the key quantitative data related to the biosynthesis of this compound and valerenic acid.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| This compound Synthase (VoTPS2) | Farnesyl Diphosphate (FPP) | ~10 | 0.01 | [1][3] |

Table 2: Production Titers in Engineered Saccharomyces cerevisiae

| Product | Host Strain Engineering | Titer (mg/L) | Fermentation Conditions | Source |

| This compound | Overexpression of VoTPS2 and key mevalonate pathway genes | 75 | Shake flask | [4][5] |

| This compound | Stable integration of pathway enzymes | 140 | Milliliter plates | [2] |

| Valerenic Acid | Co-expression of VoTPS2, LsGAO2 (a P450), and AtCPR1 | 2.8 | Shake flask | [4][5] |

| Valerenic Acid | Co-expression of VoTPS2, LsGAO2, and AtCPR1 | 6.8 | 5-L bioreactor (fed-batch) | [4][6] |

| Valerenic Acid | Stable integration of VoTPS2, VoCYP71DJ1, alcohol dehydrogenase, and aldehyde dehydrogenase | 4 | Milliliter plates | [2] |

Experimental Protocols

This section provides an overview of the methodologies employed in the study of this compound and valerenic acid biosynthesis.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

The functional characterization of the enzymes involved in valerenic acid biosynthesis is often achieved through heterologous expression in a host organism like Saccharomyces cerevisiae.

Experimental Workflow:

Workflow for heterologous expression and analysis.

A general protocol involves:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots of V. officinalis, where the biosynthetic genes are predominantly expressed.[1] This RNA is then reverse-transcribed to produce complementary DNA (cDNA).

-

Gene Cloning: The target genes, such as VoTPS2 and VoCYP71DJ1, are amplified from the cDNA library using polymerase chain reaction (PCR) and cloned into a suitable yeast expression vector.

-

Yeast Transformation and Cultivation: The expression vector is introduced into a suitable strain of S. cerevisiae. The transformed yeast is then cultured in an appropriate medium to allow for cell growth and expression of the heterologous enzymes.

-

Metabolite Extraction and Analysis: The yeast culture is harvested, and the sesquiterpenoids are extracted, typically using an organic solvent. The extracts are then analyzed to identify and quantify the products.

In Vitro Enzyme Assays

To determine the kinetic properties of the biosynthetic enzymes, in vitro assays are performed using purified recombinant enzymes.

Methodology for this compound Synthase (VoTPS2) Assay:

-

Enzyme Purification: VoTPS2 is expressed in a suitable host (e.g., E. coli or yeast) with a purification tag (e.g., His-tag) and purified using affinity chromatography.

-

Assay Reaction: The purified enzyme is incubated with its substrate, farnesyl diphosphate (FPP), in a suitable buffer.

-

Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent.

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.

-

Kinetic Analysis: The reaction is performed with varying concentrations of FPP to determine the Km and kcat values.[1]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique used for the identification and quantification of the volatile sesquiterpenes, this compound and valerenic acid (after derivatization).[1] The compounds are separated based on their boiling points and retention times on a GC column and are subsequently identified by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the biosynthetic products, confirming their identity by comparing the spectral data with that of known standards.[1]

Conclusion

The biosynthesis of valerenic acid from FPP is a multi-step process initiated by the cyclization of FPP to this compound by VoTPS2, followed by a series of oxidative reactions catalyzed by VoCYP71DJ1 and other dehydrogenases. The elucidation of this pathway and the characterization of the involved enzymes provide a robust framework for the metabolic engineering of microorganisms for the sustainable production of this valuable pharmaceutical compound. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of natural product biosynthesis and drug development.

References

- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo synthesis of the sedative valerenic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. Biosynthesis of valerenic acid by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of valerenic acid by engineered <i>Saccharomyces cerevisiae</i> - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

Olfactory Properties and Potential Uses in Aromatherapy: A Technical Guide

This technical guide provides an in-depth exploration of the olfactory properties of essential oils and their potential applications in aromatherapy, with a focus on the underlying scientific principles and experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific basis of aromatherapy.

Olfactory Properties of Essential Oils

The therapeutic effects of aromatherapy are intrinsically linked to the olfactory properties of the volatile organic compounds found in essential oils. These properties are determined by the chemical composition of the oils, the concentration and odor threshold of their individual components, and their interaction with olfactory receptors.

Chemical Composition of Key Essential oils

The chemical composition of essential oils can vary depending on factors such as the plant species, geographical location, climate, and extraction method.[1] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying the chemical constituents of essential oils.[2][3] Below are tables summarizing the typical chemical composition of three commonly used essential oils in aromatherapy: Lavender, Eucalyptus, and Peppermint.

Table 1: Chemical Composition of Lavender (Lavandula angustifolia) Essential Oil

| Compound | Chemical Class | Percentage Range (%) | Reference |

| Linalool | Monoterpenoid Alcohol | 21.40 - 35.8 | [4][5] |

| Linalyl acetate | Monoterpenoid Ester | 18.96 - 26.61 | [4][5][6] |

| Camphor | Monoterpenoid Ketone | 7.2 | [4] |

| 1,8-Cineole (Eucalyptol) | Monoterpenoid Ether | 4.0 | [4] |

| α-Terpineol | Monoterpenoid Alcohol | 5.2 | [4] |

| trans-β-Ocimene | Monoterpene Hydrocarbon | 7.41 | [5] |

| Terpinen-4-ol | Monoterpenoid Alcohol | 5.70 | [5] |

Table 2: Chemical Composition of Eucalyptus (Eucalyptus globulus) Essential Oil

| Compound | Chemical Class | Percentage Range (%) | Reference |

| 1,8-Cineole (Eucalyptol) | Monoterpenoid Ether | 62.32 - 76.81 | [7][8] |

| p-Cymene | Monoterpene Hydrocarbon | 7.7 - 8.11 | [7][9] |

| α-Pinene | Monoterpene Hydrocarbon | 4.15 - 7.3 | [7][8][9] |

| γ-Terpinene | Monoterpene Hydrocarbon | 3.51 - 7.75 | [7][8] |

| Limonene | Monoterpene Hydrocarbon | 6.9 | [9] |

| Globulol | Sesquiterpenoid Alcohol | 5.9 | [7] |

| α-Terpineol | Monoterpenoid Alcohol | 1.44 | [8] |

Table 3: Chemical Composition of Peppermint (Mentha piperita) Essential Oil

| Compound | Chemical Class | Percentage Range (%) | Reference |

| Menthol | Monoterpenoid Alcohol | 35.01 - 47.50 | [10] |

| Menthone | Monoterpenoid Ketone | 15.36 - 29.01 | [2][10] |

| Menthofuran | Monoterpenoid Ether | 3.01 - 10.27 | [2][10] |

| 1,8-Cineole (Eucalyptol) | Monoterpenoid Ether | 2.40 - 5.81 | [2][10] |

| Menthyl acetate | Monoterpenoid Ester | 3.34 - 4.78 | [2][10] |

| Isomenthone | Monoterpenoid Ketone | 2.12 | [2] |

| Limonene | Monoterpene Hydrocarbon | 2.10 | [2] |

Odor Thresholds

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[11] This is a critical factor in aromatherapy as it determines the minimum concentration of an essential oil required to elicit a physiological or psychological response.

Table 4: Odor Thresholds of Common Aroma Compounds

| Compound | Odor Description | Odor Threshold (ppb in air) | Reference |

| Linalool | Floral, woody | 6.0 | [12] |

| Limonene | Citrus, sweet | 14.0 | [12] |

| 1,8-Cineole (Eucalyptol) | Camphoraceous, medicinal | 4.7 | [12] |

| Menthol | Minty, cooling | 40.0 | [12] |

| α-Pinene | Piney, woody | 16.0 | [12] |

| β-Pinene | Piney, woody | 34.0 | [12] |

| Camphor | Camphoraceous, medicinal | 400.0 | [12] |

| Geraniol | Rosy, floral | 4.0 | [12] |

| Citral | Lemony, citrus | 3.0 | [12] |

| Eugenol | Clove, spicy | 6.0 | [12] |

Mechanisms of Action in Aromatherapy

The therapeutic effects of aromatherapy are believed to be mediated through two primary pathways: the olfactory system and absorption into the bloodstream. Upon inhalation, aromatic molecules stimulate the olfactory receptors in the nasal cavity, triggering a cascade of signals to the brain, particularly the limbic system which is involved in emotion and memory.[7][13] Some volatile compounds can also be absorbed through the respiratory tract and skin, entering the bloodstream and potentially interacting with various physiological systems.[14]

Olfactory Signal Transduction Pathway

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[15][16] This binding event initiates a signal transduction cascade that converts the chemical signal into an electrical signal that is transmitted to the brain.

Interaction with Neurotransmitter Systems

Several components of essential oils have been shown to interact with neurotransmitter systems in the central nervous system, which may explain some of their observed psychological effects.

-

GABAergic System: Lavender essential oil and its primary constituent, linalool, are thought to modulate the GABAergic system, which is the main inhibitory neurotransmitter system in the brain.[17][18] This interaction is believed to contribute to the anxiolytic and sedative effects of lavender.[19]

-

Serotonergic and Dopaminergic Systems: Limonene, a major component of citrus essential oils, has been shown to influence both the serotonergic and dopaminergic systems.[20] It may regulate the release of dopamine and interact with serotonin receptors, potentially contributing to its mood-elevating and anti-anxiety effects.

Experimental Protocols

To investigate the olfactory properties and potential therapeutic effects of essential oils, a variety of experimental protocols are employed. The following sections detail the methodologies for two key experimental techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for chemical analysis and Electro-olfactography (EOG) for measuring olfactory responses.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

Methodology:

-

Sample Preparation: A small sample of the essential oil is diluted in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration.

-

Injection: A microliter volume of the diluted sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase, and the different components of the essential oil travel through the column at different rates based on their volatility and affinity for the stationary phase, thus separating them.

-

Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized and fragmented. The resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each component.[3]

-

Identification: The mass spectrum of each component is compared to a library of known spectra to identify the compound. The retention time (the time it takes for a component to travel through the column) is also used for identification.

-

Quantification: The area under each peak in the chromatogram is proportional to the amount of that component in the sample, allowing for quantitative analysis.[3]

Electro-olfactography (EOG)

Electro-olfactography is a technique used to record the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus. This provides a measure of the collective response of the olfactory sensory neurons.

Methodology:

-

Subject Preparation: The subject is comfortably seated, and the nasal passages are clear.

-

Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, typically in the middle meatus, under endoscopic guidance. A reference electrode is placed on the skin, for example, on the forehead.

-

Odorant Delivery: A controlled pulse of a specific odorant at a known concentration is delivered to the nostril containing the recording electrode using an olfactometer. A control stimulus of clean, humidified air is also used.

-

Signal Recording: The electrical potential difference between the recording and reference electrodes is amplified and recorded. The EOG is a slow negative potential that reflects the summated generator potentials of the responding olfactory sensory neurons.

-

Data Analysis: The amplitude and duration of the EOG response are measured and compared between different odorants and concentrations.

Potential Uses in Aromatherapy Research and Development

The methodologies and data presented in this guide can be applied to various areas of aromatherapy research and drug development:

-

Standardization of Essential Oils: Quantitative analysis of essential oil composition is crucial for ensuring the quality, consistency, and efficacy of aromatherapy products.

-

Mechanism of Action Studies: Understanding the interaction of specific aromatic compounds with olfactory receptors and neurotransmitter systems can help to elucidate the mechanisms underlying the therapeutic effects of aromatherapy.

-

Development of Novel Therapeutic Agents: By identifying the most active components of essential oils, it may be possible to develop new drugs for conditions such as anxiety, depression, and pain.

-

Objective Assessment of Aromatherapy Efficacy: Techniques like EOG can provide objective measures of the physiological response to odorants, complementing subjective reports in clinical trials.

Conclusion

The field of aromatherapy is increasingly being subjected to rigorous scientific investigation. By employing advanced analytical techniques and detailed experimental protocols, researchers can gain a deeper understanding of the olfactory properties of essential oils and their potential therapeutic applications. This technical guide provides a foundation for such research, offering valuable data and methodologies for scientists and professionals working to unravel the complexities of the sense of smell and its impact on human health and well-being.

References

- 1. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VCF - Odour and Flavour threshold [vcf-online.nl]

- 3. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electro-olfactogram (EOG) in olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. odour.org.uk [odour.org.uk]

- 6. Electro-Olfactogram Technique and Interpretation. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. Reactome | Olfactory Signaling Pathway [reactome.org]

- 8. An In Vitro System Comprising Immortalized Hypothalamic Neuronal Cells (GT1–7 Cells) for Evaluation of the Neuroendocrine Effects of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sensenet.net [sensenet.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. [PDF] OlfactionBase: a repository to explore odors, odorants, olfactory receptors and odorant–receptor interactions | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. OlfactionDB: A Database of Olfactory Receptors and Their Ligands [article.sapub.org]

- 16. Start [leibniz-lsb.de]

- 17. ORDB: Home [ordb.biotech.ttu.edu]

- 18. Electro-olfactography - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. M2OR: a database of olfactory receptor–odorant pairs for understanding the molecular mechanisms of olfaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Valerena-4,7(11)-diene in Plant Extracts using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of valerena-4,7(11)-diene, a bioactive sesquiterpene found in various medicinal plants, notably Valeriana officinalis. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard for accurate and reproducible quantification. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for the analysis of this compound in plant extracts.

Introduction

This compound is a sesquiterpene hydrocarbon that contributes to the characteristic aroma and potential therapeutic effects of certain medicinal plants. Accurate quantification of this compound is crucial for the standardization of herbal extracts and for understanding its pharmacological properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like sesquiterpenes. This protocol details a robust GC-MS method for the quantification of this compound in plant extracts, utilizing β-caryophyllene as an internal standard.

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol outlines a solvent extraction method suitable for obtaining sesquiterpenes from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Valeriana officinalis)

-

n-Hexane (analytical grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Weigh 1.0 g of the dried and powdered plant material into a 15 mL glass centrifuge tube.

-

Add 10 mL of n-hexane to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the plant material.

-

Carefully decant the supernatant into a clean glass vial.

-

Repeat the extraction process (steps 2-6) two more times with fresh n-hexane.

-

Pool the supernatants from all three extractions.

-

Dry the pooled extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C.

-

Transfer the concentrated extract to a 2 mL GC vial for analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

| Parameter | Value |

| GC Inlet | |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 60°C, hold for 2 min |

| Ramp 1 | 10°C/min to 180°C |

| Ramp 2 | 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Parameters:

For targeted quantification, the following ions should be monitored:

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | Analyte | 204 | 189 | 161 |

| β-Caryophyllene | Internal Standard | 93[1][2][3] | 133[1][2][3] | 204 |

Note: The molecular ion for this compound is 204.35 g/mol [4][5][6]. The quantifier and qualifier ions for this compound are proposed based on common fragmentation patterns of sesquiterpenes and should be confirmed with a pure standard if available.

Calibration and Quantification

Preparation of Standard Solutions:

-

Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of β-caryophyllene in n-hexane.

-

Calibration Standards: Due to the potential commercial unavailability of a pure this compound standard, a semi-quantification approach using a structurally similar compound is often employed. For this protocol, we will use β-caryophyllene for the calibration curve. Prepare a series of calibration standards by diluting the β-caryophyllene stock solution to concentrations ranging from 0.1 to 50 µg/mL in n-hexane.

-

Spiking of Internal Standard: Spike all calibration standards and the prepared plant extracts with the internal standard to a final concentration of 10 µg/mL.

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the β-caryophyllene standard to the peak area of the internal standard against the concentration of the β-caryophyllene standard.

-

Determine the concentration of this compound in the plant extracts by calculating the ratio of the peak area of this compound to the peak area of the internal standard and interpolating this value from the β-caryophyllene calibration curve. The result will be an estimate of the this compound concentration.

Data Presentation

The quantitative data for different plant extracts should be summarized in a table for easy comparison.

Table 1: Quantification of this compound in Plant Extracts

| Sample ID | Plant Species | Plant Part | Concentration of this compound (µg/g of dry weight) |

| Extract A | Valeriana officinalis | Root | [Insert Value] |

| Extract B | [Insert Species] | [Insert Part] | [Insert Value] |

| Extract C | [Insert Species] | [Insert Part] | [Insert Value] |

Method Validation

To ensure the reliability of the quantitative results, the following method validation parameters should be assessed:

-

Linearity: The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be > 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

-

Precision: The precision of the method should be evaluated by analyzing replicate samples, and the relative standard deviation (RSD) should be within an acceptable range (e.g., <15%).

-

Accuracy: Accuracy can be assessed through recovery studies by spiking a blank matrix with a known concentration of a surrogate standard.

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using GC-MS. The described method, including sample preparation, GC-MS parameters, and data analysis, offers a reliable approach for researchers in the fields of natural products, pharmacology, and drug development. Adherence to this protocol will enable the accurate and reproducible quantification of this important bioactive sesquiterpene, facilitating further research into its therapeutic potential and contributing to the quality control of herbal medicines.

References

Application Notes and Protocols for the Enzymatic Synthesis of Valerena-4,7(11)-diene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Valerena-4,7(11)-diene is a sesquiterpene of significant interest due to its role as a key precursor in the biosynthesis of valerenic acid, a compound suggested to be one of the active ingredients responsible for the sedative and anxiolytic effects of Valerian (Valeriana officinalis) root extracts[1][2]. The enzymatic synthesis of this compound is catalyzed by the enzyme this compound synthase (EC 4.2.3.139), which facilitates the conversion of farnesyl diphosphate (FPP)[3][4][5][6][7]. This document provides detailed application notes and protocols for the production of this compound using a recombinant this compound synthase, VoTPS2, isolated from Valeriana officinalis[1][5][6]. The protocols cover the expression of the recombinant enzyme in microbial hosts and the subsequent enzymatic reaction.

Data Presentation

Table 1: Kinetic Properties of Recombinant VoTPS2

| Parameter | Value | Source |

| Km | ~10 µM | [1][8][9][10] |

| kcat | 0.01 s-1 | [1][8][9][10] |

Table 2: Production of this compound in Engineered Microorganisms

| Host Organism | Engineering Strategy | Titer | Source |

| Escherichia coli | Expression of wildtype valerenadiene synthase gene (wvds) | 12 µg/mL | [11] |

| Escherichia coli | Expression of codon-optimized valerenadiene synthase gene (cvds) | 32 µg/mL | [11] |

| Escherichia coli | Co-expression of cvds with an engineered methyl erythritol phosphate (MEP) pathway | 2.09 mg/L | [11][12] |

| Escherichia coli | Optimized fermentation medium with glycerol supplementation | 11.0 mg/L | [11][12] |

| Escherichia coli | Co-expression of an exogenous mevalonate (MVA) pathway | 62.0 mg/L | [11][12] |

| Saccharomyces cerevisiae | Overexpression of key genes in the mevalonate (MVA) pathway and integration of 4 copies of MBP-VDS-ERG20 gene expression cassettes | 75 mg/L | [4] |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant VoTPS2 in E. coli

This protocol describes the expression of the codon-optimized this compound synthase gene (cvds) in E. coli and subsequent purification of the recombinant protein.

1. Gene Synthesis and Cloning:

- Synthesize the codon-optimized this compound synthase gene (VoTPS2, GenBank accession: JQ437840) for optimal expression in E. coli.

- Clone the synthesized gene into a suitable expression vector (e.g., pET series) containing an N-terminal His6-tag for affinity purification.

2. Transformation:

- Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

- Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

3. Expression:

- Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to incubate the culture at 18°C for 16-20 hours with shaking.

4. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Wash the column with wash buffer to remove unbound proteins.

- Elute the recombinant VoTPS2 with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

- Verify the purity and size of the protein using SDS-PAGE.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic reaction to produce this compound using the purified recombinant VoTPS2.

1. Reaction Setup:

- Prepare the reaction mixture in a glass vial:

- 50 mM HEPES buffer (pH 7.2)

- 10 mM MgCl2

- 10 µM Farnesyl diphosphate (FPP)

- 5 µg of purified recombinant VoTPS2

- Bring the total volume to 500 µL with nuclease-free water.

2. Reaction Incubation:

- Overlay the reaction mixture with 500 µL of n-hexane to capture the volatile product.

- Incubate the reaction at 30°C for 2-4 hours.

3. Product Extraction and Analysis: